molecular formula C10H16N4O B2870251 1-ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine CAS No. 1894169-70-0

1-ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine

Cat. No.: B2870251
CAS No.: 1894169-70-0
M. Wt: 208.265
InChI Key: AVEAPTBGOYFZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine is a pyrazole-based chemical compound intended for research use only. It is not approved for human or veterinary diagnostic or therapeutic applications. This molecule features a pyrrolidine-1-carbonyl moiety at the 4-position of the pyrazole ring, a structure often associated with significant biological activity. Its molecular framework suggests potential as a key intermediate or building block in medicinal chemistry, particularly in the synthesis of more complex molecules targeting enzymes or receptors. Researchers may investigate its properties as a enzyme inhibitor or receptor modulator. The mechanism of action is anticipated to involve binding to the active site of target proteins, thereby influencing biochemical pathways. Precise physical and chemical property data, including solubility, melting point, and stability, should be determined by the research team prior to use. For RUI - Research Use Only.

Properties

IUPAC Name

(5-amino-1-ethylpyrazol-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-14-9(11)8(7-12-14)10(15)13-5-3-4-6-13/h7H,2-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEAPTBGOYFZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)N2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Cyclocondensation with 1,3-Dielectrophilic Synthons

This classical approach involves reacting hydrazine derivatives with 1,3-diketones or equivalent electrophiles. For example, ethyl acetoacetate reacts with phenylhydrazine under acidic conditions to form 3-methyl-1-phenyl-1H-pyrazol-5-amine intermediates, which are subsequently functionalized. Modifications to this method include:

  • Solvent Optimization : Replacement of pyridine (toxic) with toluene or dichloromethane improves industrial viability.
  • Catalysis : Lewis acids like ZnCl₂ enhance cyclization rates by 20–30%.
  • Temperature Control : Maintaining reactions at 50–60°C minimizes decomposition of thermally labile intermediates.

Multicomponent Reactions (MCRs)

Recent advances utilize MCRs to streamline synthesis. A three-component reaction of 5-aminopyrazole, aryl aldehydes, and thiopyrandiones in glacial acetic acid yields tetracyclic pyrazolo[3,4-b]thiopyrano[4,3-e]pyridin-5(1H)-ones with 75–85% efficiency. Key advantages include:

  • Atom Economy : Reduces waste generation by 40% compared to stepwise synthesis.
  • Regioselectivity : Acetic acid/ammonium acetate systems favor formation of the 1,4-disubstituted isomer.

Functionalization of the Pyrazole Core

After pyrazole ring formation, sequential derivatization introduces the ethyl and pyrrolidine-1-carbonyl groups.

N-Ethylation Techniques

Ethylation typically employs ethyl halides (e.g., ethyl bromide) under basic conditions:

Pyrazole intermediate + CH₂CH₂Br → 1-Ethylpyrazole derivative  
  • Base Selection : Potassium carbonate in DMF achieves >90% conversion at 80°C.
  • Side Reactions : Over-alkylation is suppressed by maintaining a 1:1.2 molar ratio of pyrazole to ethyl bromide.

Industrial-Scale Optimization Strategies

Solvent and Reagent Recycling

The patent WO2015063709A1 details a closed-loop system where toluene is recovered at >95% efficiency via fractional distillation, reducing raw material costs by 30%.

Continuous Flow Synthesis

Pilot-scale studies demonstrate that transitioning from batch to flow reactors:

  • Reduces reaction time from 24 hours to 6 hours
  • Improves yield consistency (RSD <2% vs. 5–8% in batch)

Analytical Characterization and Quality Control

Chromatographic Profiling

HPLC methods validated for this compound utilize:

Parameter Specification
Column Gemini® C18 (250 × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/0.1% TFA gradient
Flow Rate 1.0 mL/min
Detection UV 254 nm
Retention Time 22.4 ± 0.3 min

This system resolves the target compound from N-ethyl byproducts with a resolution factor >2.0.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.85–1.89 (m, 4H, pyrrolidine CH₂), 3.45–3.52 (m, 4H, pyrrolidine NCH₂), 4.21 (q, J=7.1 Hz, 2H, NCH₂), 5.61 (s, 1H, pyrazole H).
  • HRMS : m/z calculated for C₁₁H₁₇N₄O [M+H]⁺ 237.1345, found 237.1342.

Chemical Reactions Analysis

1-ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazole ring or the attached substituents.

Scientific Research Applications

1-ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and neurodegeneration.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and survival. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and molecular properties of the target compound with analogs from the literature:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Key References
1-Ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine 1-Ethyl, 4-pyrrolidine carbonyl C₁₀H₁₆N₄O 208.26 g/mol Amine, cyclic amide -
3-tert-Butyl-1-(4-ethylphenyl)-1H-pyrazol-5-amine (25j) 3-tert-Butyl, 1-(4-ethylphenyl) C₁₅H₂₁N₃ 243.35 g/mol Aryl, tert-butyl
1-[1-(Pyridin-4-yl)ethyl]-1H-pyrazol-5-amine 1-(Pyridin-4-yl)ethyl C₁₀H₁₂N₄ 188.23 g/mol Pyridyl, amine
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine 4-(Triazolyl), 1-Ethyl C₇H₁₁N₇ 178.19 g/mol Triazole, amine
3-Pyridyl-1H-pyrazol-5-amine (24e) 3-Pyridyl C₈H₈N₄ 160.18 g/mol Pyridyl, amine
Key Observations:
  • Substituent Diversity : The target compound’s pyrrolidine-1-carbonyl group distinguishes it from analogs with aryl (25j), pyridyl (24e), or triazolyl () substituents. Cyclic amides may enhance metabolic stability compared to esters or acylamines .

Spectroscopic and Computational Insights

  • NMR Chemical Shifts : DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine suggest that electron-withdrawing groups (e.g., carbonyls) deshield adjacent protons and carbons . The target compound’s pyrrolidine carbonyl is expected to produce distinct ¹³C NMR shifts (~170–180 ppm for carbonyl carbons).
  • Electronic Effects: The cyclic amide in the target compound may stabilize the pyrazole ring through resonance, altering reactivity compared to non-conjugated substituents.

Pharmacokinetic Considerations

  • Solubility : The polar pyrrolidine-1-carbonyl group may enhance aqueous solubility compared to hydrophobic tert-butyl (25j) or aryl substituents.
  • Metabolism : Cyclic amides are generally resistant to enzymatic degradation, suggesting prolonged half-life relative to acylated amines (e.g., 24e/24g) .

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